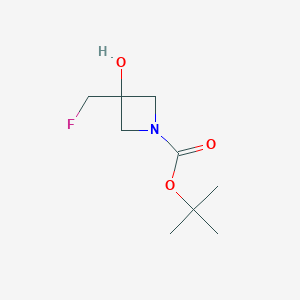
tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate” can be analyzed based on its IUPAC name and similar compounds . The compound likely contains a fluoromethyl group (-CH2F), a hydroxy group (-OH), and a tert-butyl group (-C(CH3)3) attached to an azetidine ring. The carboxylate group (-COO-) is likely attached to the nitrogen atom of the azetidine ring .科学的研究の応用
Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including amino acids and peptides, carbohydrates, and biopolymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and antibiotics. Additionally, this compound has been used in the synthesis of materials for use in drug delivery systems.
作用機序
Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is an intermediate in the synthesis of various compounds. It is a key component in the synthesis of amines, peptides, and other compounds. Its mechanism of action involves the formation of an intermediate, which is then used in the synthesis of the desired compound. The intermediate is formed through the reaction of this compound with an anhydrous acid or base.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of certain proteins, such as cytokines and chemokines.
実験室実験の利点と制限
The use of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a wide variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It is a relatively expensive compound, and it is difficult to obtain in large quantities. Additionally, it is highly toxic and should be handled with care.
将来の方向性
There are several potential future directions for the use of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate in scientific research. It could be used in the development of new drug delivery systems, or in the synthesis of new drugs. Additionally, it could be used in the synthesis of new materials for use in medical applications. Finally, this compound could be used in the development of new compounds for use in biotechnology, such as enzymes and proteins.
合成法
Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can be synthesized through a three-step method. The first step involves the reaction of tert-butyl 3-fluoromethyl-3-hydroxyazetidine-1-carboxylate (this compound) with anhydrous aluminum chloride in dichloromethane, followed by the addition of aqueous hydrochloric acid. The second step involves the reaction of this compound with anhydrous sodium carbonate in dichloromethane, followed by the addition of aqueous hydrochloric acid. The third step involves the reaction of this compound with anhydrous potassium carbonate in dichloromethane, followed by the addition of aqueous hydrochloric acid.
特性
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRABVKJDDPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

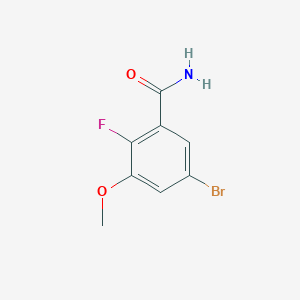

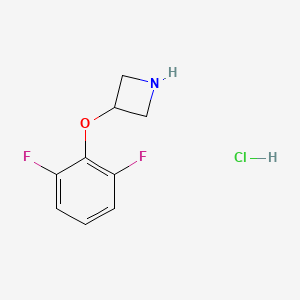
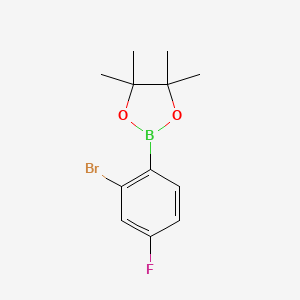


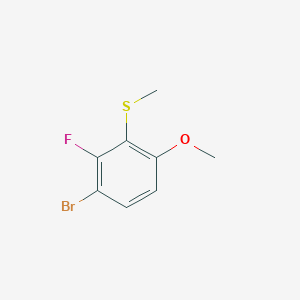
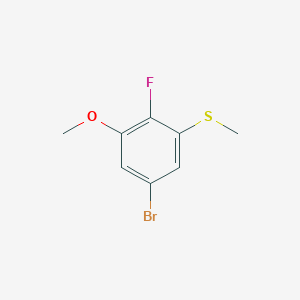

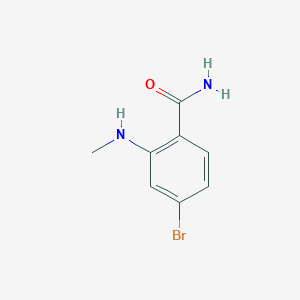
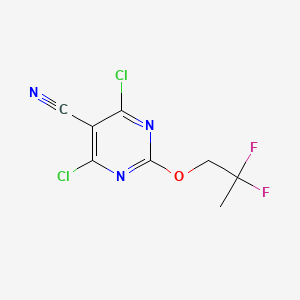
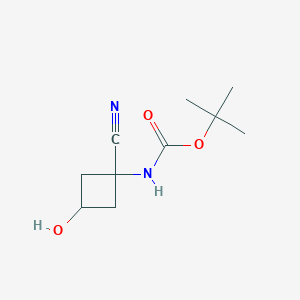
![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)
